molecular formula C10H11BrN2O4 B1431425 Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate CAS No. 1423037-47-1

Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate

Cat. No. B1431425
CAS RN: 1423037-47-1
M. Wt: 303.11 g/mol
InChI Key: HTPHPPQKSWJOOS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(methylamino)benzoate is a chemical compound that contains a total of 26 bonds: 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic secondary amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs, has been discussed . Another example is the synthesis of 3-Bromo-4-methoxyphenethylamine, which may be used as a starting reagent in the synthesis of 3-bromo-4-methoxy-5-nitro-β-phenethylamine .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-4-(methylamino)benzoate includes a total of 26 bonds, with 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic secondary amine .

Scientific Research Applications

Synthesis of Dabigatran Etexilate

Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate is a key intermediate in the synthesis of Dabigatran Etexilate, a well-known anticoagulant medication. The synthesis involves multiple steps including condensation, catalytic hydrogenation, acylation, cyclization, and a Pinner reaction, leading to an overall yield of approximately 40% (Chen Guohua, 2013). Another approach to the synthesis of Dabigatran Etexilate starting from 4-methylamino-3-nitrobenzoic acid involves a series of reactions including reduction, amidation, and acylation, achieving an overall yield of about 48% (Cheng Huansheng, 2013).

Anti-Gastric Cancer Activity

A new heterocyclic compound derived from 4-(methylamino)-3-nitrobenzoic acid has shown in vitro anti-cancer activity against human gastric cancer cell lines. This compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was characterized by IR, 1H NMR, and X-ray crystallography, highlighting its potential in cancer research (L.-Z. Liu et al., 2019).

Synthesis Technology Optimization

Research has been conducted to optimize the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, a compound related to ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate, using hydrazine hydrate reduction. This study highlights the potential industrial application of the synthesis process due to its stability, simplicity, and high yield (Fang Qiao-yun, 2012).

Fluorescence Properties

The study on the hydrothermal synthesis and fluorescence properties of a new dinuclear Zn(II) complex, which uses a related compound, indicates significant enhancement in fluorescence intensity. This research adds to the understanding of how ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate derivatives can be utilized in the development of materials with enhanced optical properties (Ji Chang–you, 2012).

Applications in Nonlinear Optics

Nonlinear Optical Properties

Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These properties are crucial for photonic applications, such as optical limiting, where materials are required to protect sensitive photonic devices from damage by intense light beams. The research found that these compounds show promising results for applications in photonic devices due to their reverse saturable absorption and significant values of third-order nonlinear susceptibility and nonlinear refractive index (Vijayakumar Sadasivan Nair et al., 2022).

properties

IUPAC Name

ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-3-17-10(14)6-4-7(11)9(12-2)8(5-6)13(15)16/h4-5,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPHPPQKSWJOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187948
Record name Benzoic acid, 3-bromo-4-(methylamino)-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423037-47-1
Record name Benzoic acid, 3-bromo-4-(methylamino)-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-4-(methylamino)-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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